molecular formula C15H14O2 B1596477 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 6908-52-7

2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B1596477
CAS No.: 6908-52-7
M. Wt: 226.27 g/mol
InChI Key: FOMRVYYSLZMDLM-UHFFFAOYSA-N
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Description

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methyl group at the 4’ position and an acetic acid moiety attached to the 4 position of the biphenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard data for “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is not available, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group at the 4’ position.

    Carboxylation: The methylated biphenyl is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4’-Carboxy-[1,1’-biphenyl]-4-yl)acetic acid.

    Reduction: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol.

    Substitution: Various halogenated derivatives of the biphenyl ring.

Comparison with Similar Compounds

    2-(4’-Methyl-[1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.

    2-(4’-Methyl-[1,1’-biphenyl]-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl ring and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(4-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRVYYSLZMDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362611
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6908-52-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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